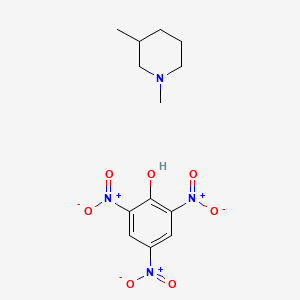
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of 2,4,6-trinitrophenol.
Reduction: Reduced forms of the nitro groups.
Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:
2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.
1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.
Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.
The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16780-02-2 |
|---|---|
Molekularformel |
C13H18N4O7 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
1,3-dimethylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H |
InChI-Schlüssel |
VDKXCKCUFRECLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


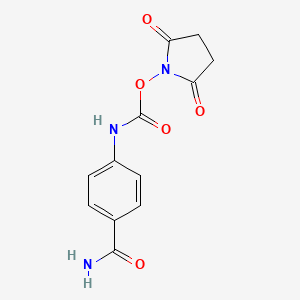

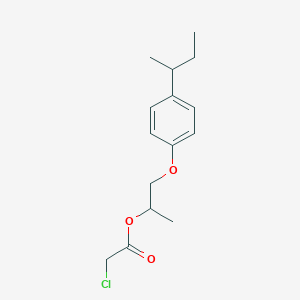
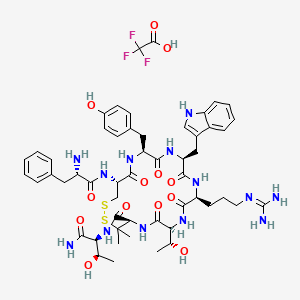

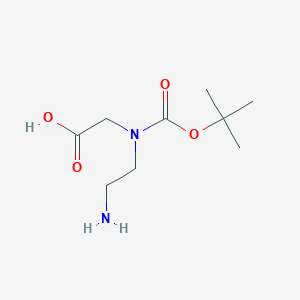
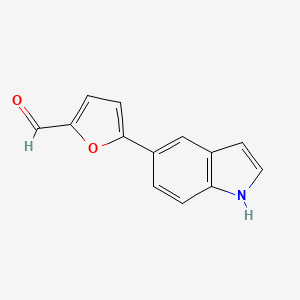
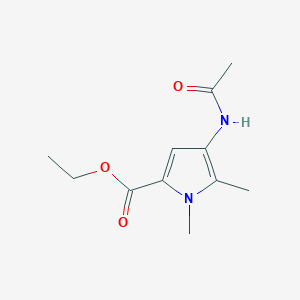


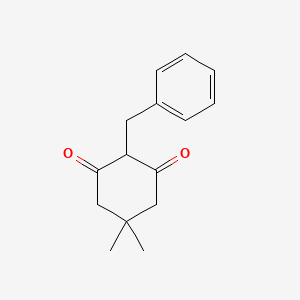
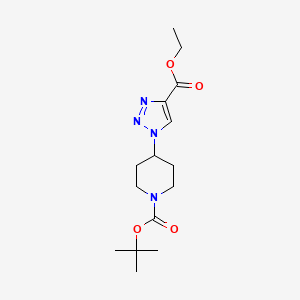
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
